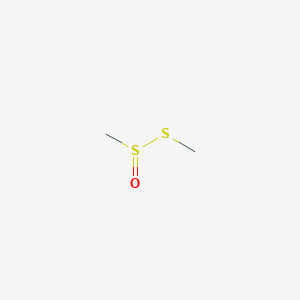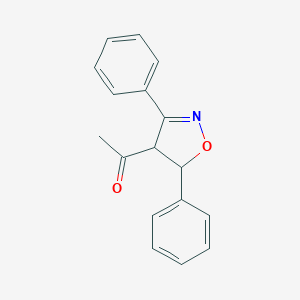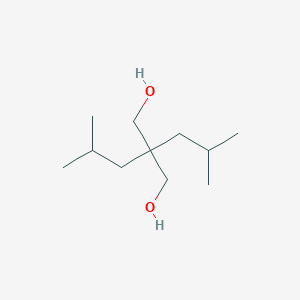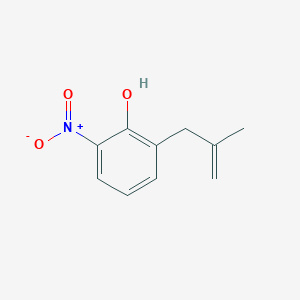
2-(2-Methylallyl)-6-nitrophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Methylallyl)-6-nitrophenol is a chemical compound that belongs to the family of nitrophenols. It is also known as o-Cymen-5-ol, and it is widely used in various fields, including the pharmaceutical industry, cosmetics, and agriculture. This compound has gained significant attention due to its unique properties and potential applications.
Wirkmechanismus
The mechanism of action of 2-(2-Methylallyl)-6-nitrophenol is not well understood. However, it has been suggested that its antimicrobial activity is due to its ability to disrupt the cell membrane of microorganisms. It has also been proposed that its antioxidant activity is due to its ability to scavenge free radicals and inhibit lipid peroxidation.
Biochemische Und Physiologische Effekte
2-(2-Methylallyl)-6-nitrophenol has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of various microorganisms, including bacteria, fungi, and yeasts. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Furthermore, it has been found to have antioxidant effects by scavenging free radicals and inhibiting lipid peroxidation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-(2-Methylallyl)-6-nitrophenol in lab experiments is its wide range of applications. It can be used in various fields, including the pharmaceutical industry, cosmetics, and agriculture. Another advantage is its relatively low toxicity, which makes it a safer alternative to other chemicals. However, one of the limitations of using this compound is its high cost, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for research on 2-(2-Methylallyl)-6-nitrophenol. One of the directions is to investigate its potential as a drug candidate for the treatment of various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders. Another direction is to study its potential as a natural preservative in the food industry. Finally, further research could be conducted to explore its potential as a pesticide in agriculture.
Conclusion:
In conclusion, 2-(2-Methylallyl)-6-nitrophenol is a chemical compound that has gained significant attention due to its unique properties and potential applications. It is widely used in various fields, including the pharmaceutical industry, cosmetics, and agriculture. Its antimicrobial, antifungal, anti-inflammatory, and antioxidant properties make it a promising candidate for the development of new drugs. Further research is needed to explore its potential in various applications, including as a natural preservative in the food industry and as a pesticide in agriculture.
Synthesemethoden
The synthesis of 2-(2-Methylallyl)-6-nitrophenol can be carried out through various methods. One of the most common methods is the reaction between o-Cresol and Nitric acid in the presence of sulfuric acid. The reaction produces a mixture of nitrophenols, including 2-(2-Methylallyl)-6-nitrophenol, which can be separated through fractional distillation.
Wissenschaftliche Forschungsanwendungen
2-(2-Methylallyl)-6-nitrophenol has been extensively studied for its potential applications in the pharmaceutical industry. It has been found to possess antimicrobial, antifungal, and anti-inflammatory properties, making it a promising candidate for the development of new drugs. It has also been shown to have antioxidant properties, which could be useful in the treatment of various diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders.
Eigenschaften
CAS-Nummer |
13414-58-9 |
|---|---|
Produktname |
2-(2-Methylallyl)-6-nitrophenol |
Molekularformel |
C10H11NO3 |
Molekulargewicht |
193.2 g/mol |
IUPAC-Name |
2-(2-methylprop-2-enyl)-6-nitrophenol |
InChI |
InChI=1S/C10H11NO3/c1-7(2)6-8-4-3-5-9(10(8)12)11(13)14/h3-5,12H,1,6H2,2H3 |
InChI-Schlüssel |
MBISKJZSPFHJSO-UHFFFAOYSA-N |
SMILES |
CC(=C)CC1=C(C(=CC=C1)[N+](=O)[O-])O |
Kanonische SMILES |
CC(=C)CC1=C(C(=CC=C1)[N+](=O)[O-])O |
Andere CAS-Nummern |
13414-58-9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



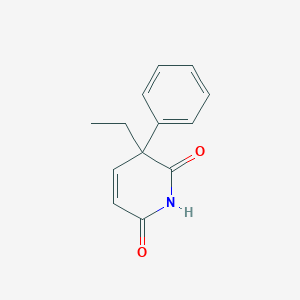
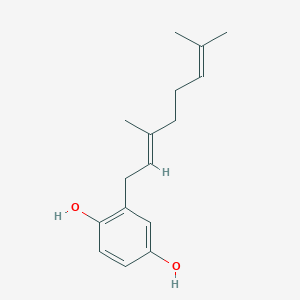
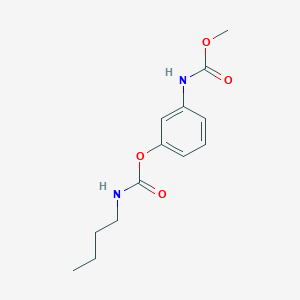
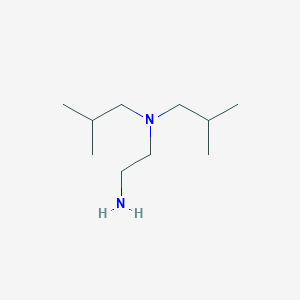
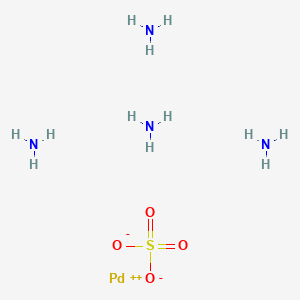

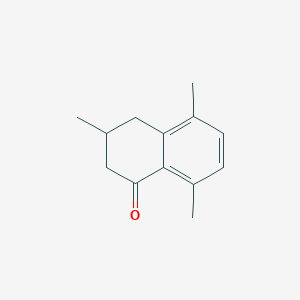
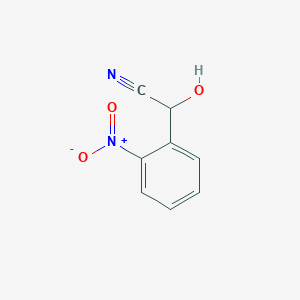
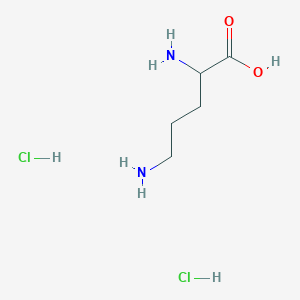

![2-[(2-Aminoethyl)thio]benzoic acid hydrochloride](/img/structure/B82407.png)
